molecular formula C12H12N2O2 B14588313 1-(2,4-Dimethylphenyl)-5-methylideneimidazolidine-2,4-dione CAS No. 61574-99-0

1-(2,4-Dimethylphenyl)-5-methylideneimidazolidine-2,4-dione

Cat. No.: B14588313
CAS No.: 61574-99-0
M. Wt: 216.24 g/mol
InChI Key: YOEYBDZIWNDLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylphenyl)-5-methylideneimidazolidine-2,4-dione is an organic compound with a complex structure that includes both aromatic and imidazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-5-methylideneimidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethylphenylamine with maleic anhydride under controlled conditions to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-5-methylideneimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

1-(2,4-Dimethylphenyl)-5-methylideneimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethylphenyl)-5-methylideneimidazolidine-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to alterations in cellular functions. For example, it may inhibit certain enzymes involved in metabolic processes, thereby affecting the overall metabolic activity of cells.

Comparison with Similar Compounds

  • 1-(2,4-Dimethylphenyl)ethanol
  • N-(2,4-Dimethylphenyl)formamide
  • 2,4-Dimethylacetophenone

Comparison: Compared to these similar compounds, 1-(2,4-Dimethylphenyl)-5-methylideneimidazolidine-2,4-dione is unique due to its imidazolidine ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

61574-99-0

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-5-methylideneimidazolidine-2,4-dione

InChI

InChI=1S/C12H12N2O2/c1-7-4-5-10(8(2)6-7)14-9(3)11(15)13-12(14)16/h4-6H,3H2,1-2H3,(H,13,15,16)

InChI Key

YOEYBDZIWNDLHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C)C(=O)NC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.